
1-(1H-benzimidazol-2-yl)-2-phenylcyclopropanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is a common motif in many pharmaceuticals and their related compounds due to its biological and medicinal properties .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves several steps, including nucleophilic substitution reactions . The exact method can vary depending on the specific benzimidazole derivative being synthesized .Molecular Structure Analysis
Benzimidazole derivatives often have a planar molecular structure. The exact structure can vary depending on the specific derivative and its functional groups .Chemical Reactions Analysis
Benzimidazole derivatives can undergo various chemical reactions, including reactions with different reagents and under different conditions . The exact reactions can vary depending on the specific benzimidazole derivative.Physical And Chemical Properties Analysis
The physical and chemical properties of benzimidazole derivatives can vary depending on their specific structure. These properties can include solubility, melting point, boiling point, and others .Aplicaciones Científicas De Investigación
Synthesis Techniques and Chemical Characterization
Advantageous Synthesis of Benzimidazoles : A study described an efficient one-pot procedure for synthesizing 2-substituted benzimidazoles, including derivatives related to 1-(1H-benzimidazol-2-yl)-2-phenylcyclopropanecarboxylic acid. This method utilized polyphosphoric acid as a catalyst and solvent, highlighting a versatile approach for creating benzimidazole derivatives with potential scientific applications (Alcalde, Dinarés, Pérez-García, & Roca, 1992).
Innovative Microwave-Assisted Synthesis : Another research outlined a microwave-assisted, high-throughput synthesis approach for benzimidazoles from diamines and carboxylic acids. This method provides a practical and efficient pathway for synthesizing a broad range of benzimidazole compounds, potentially including 1-(1H-benzimidazol-2-yl)-2-phenylcyclopropanecarboxylic acid derivatives, demonstrating significant advantages in terms of reaction speed and efficiency (Lin, Isome, Stewart, Liu, Yohannes, & Yu, 2006).
Biological and Pharmacological Activities
- Antioxidant and Antimicrobial Properties : Research into benzimidazole derivatives, including structures similar to 1-(1H-benzimidazol-2-yl)-2-phenylcyclopropanecarboxylic acid, has shown these compounds to possess antioxidant and antimicrobial activities. One study highlighted the synthesis and evaluation of novel benzimidazole derivatives for their in-vitro antioxidant and antimicrobial activities, indicating their potential utility in pharmaceutical applications (Sameut, Zanndouche, Boumaza, Dikes, & Ziani, 2020).
Molecular Docking and Complex Formation
- Complex Formation and Antimicrobial Activity : A study on bis(benzimidazole) and trithiocyanurate complexes, which relate to the structural framework of 1-(1H-benzimidazol-2-yl)-2-phenylcyclopropanecarboxylic acid, revealed their potential in forming complexes with antimicrobial properties. The research found that certain complexes showed significant inhibition against a broad spectrum of bacterial and yeast strains, highlighting the compound's potential in antimicrobial applications (Kopel, Wawrzak, Langer, Číhalová, Chudobová, Veselý, Adam, & Kizek, 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(1H-benzimidazol-2-yl)-2-phenylcyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2/c20-16(21)17(10-12(17)11-6-2-1-3-7-11)15-18-13-8-4-5-9-14(13)19-15/h1-9,12H,10H2,(H,18,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCEPLRVNXFMJJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(C2=NC3=CC=CC=C3N2)C(=O)O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-benzimidazol-2-yl)-2-phenylcyclopropanecarboxylic acid | |
CAS RN |
929974-73-2 |
Source


|
| Record name | 1-(1H-1,3-benzodiazol-2-yl)-2-phenylcyclopropane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2953837.png)
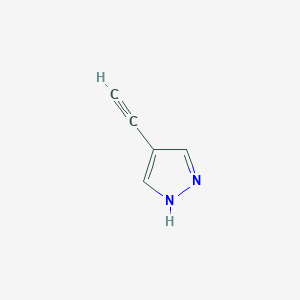
![N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2953839.png)
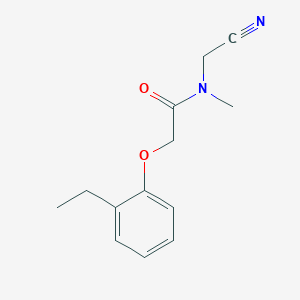
![(E)-N-(4-methoxybenzyl)-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-2-propenamide](/img/structure/B2953843.png)
![N-(2-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-4-carboxamide](/img/structure/B2953844.png)

![N-[(3-chlorophenyl)methyl]-3-ethyl-N-phenyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2953846.png)
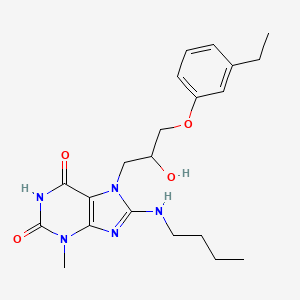
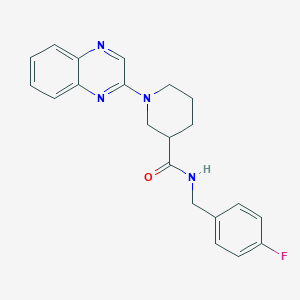
![6-Cyclopropyl-2-[[1-(2-methyl-5-phenylpyrazole-3-carbonyl)azetidin-3-yl]methyl]pyridazin-3-one](/img/structure/B2953850.png)
![Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2953853.png)
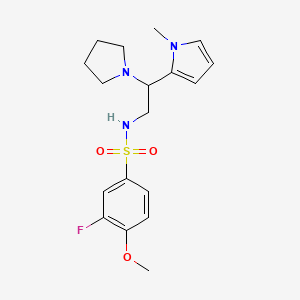
![N-(3-methoxyphenyl)-2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)acetamide](/img/structure/B2953855.png)